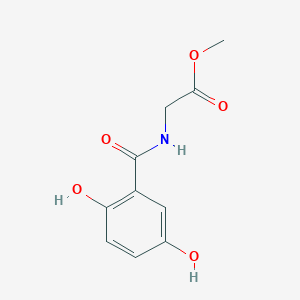

Methyl (2,5-dihydroxybenzoyl)glycinate

Description

Methyl (2,5-dihydroxybenzoyl)glycinate is a glycine derivative featuring a 2,5-dihydroxybenzoyl substituent.

Properties

Molecular Formula |

C10H11NO5 |

|---|---|

Molecular Weight |

225.20 g/mol |

IUPAC Name |

methyl 2-[(2,5-dihydroxybenzoyl)amino]acetate |

InChI |

InChI=1S/C10H11NO5/c1-16-9(14)5-11-10(15)7-4-6(12)2-3-8(7)13/h2-4,12-13H,5H2,1H3,(H,11,15) |

InChI Key |

CRVUUQQLJVWHNJ-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)CNC(=O)C1=C(C=CC(=C1)O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl2-(2,5-dihydroxybenzamido)acetate can be synthesized through several methods. One common approach involves the esterification of 2,5-dihydroxybenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions, and the product is purified by recrystallization .

Industrial Production Methods

In an industrial setting, the production of Methyl2-(2,5-dihydroxybenzamido)acetate may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl2-(2,5-dihydroxybenzamido)acetate undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups on the benzene ring can be oxidized to form quinones.

Reduction: The ester group can be reduced to the corresponding alcohol.

Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

Substitution: Halogenating agents like thionyl chloride (SOCl2) can be used to introduce halogen atoms.

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Alcohols and other reduced forms.

Substitution: Halogenated derivatives and other substituted products.

Scientific Research Applications

Methyl2-(2,5-dihydroxybenzamido)acetate has a wide range of applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules.

Biology: It is used in studies related to enzyme inhibition and metabolic pathways.

Industry: It is used in the production of various fine chemicals and intermediates.

Mechanism of Action

The mechanism of action of Methyl2-(2,5-dihydroxybenzamido)acetate involves its interaction with specific molecular targets. For instance, in the context of skin-lightening, the compound inhibits the enzyme tyrosinase, which is crucial for melanin production. By binding to the active site of tyrosinase, it prevents the conversion of tyrosine to melanin, thereby reducing pigmentation .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Methyl glycinate derivatives vary significantly based on aromatic substituents, influencing their physicochemical properties and applications. Key examples include:

Key Observations :

- Electron-Withdrawing vs. Donor Groups: Sulfonyl and cyano groups (e.g., in ) enhance stability and reactivity in heterocyclic synthesis, whereas hydroxyl or methoxy groups (e.g., in the target compound) may favor hydrogen bonding or metal coordination.

- Steric Effects : Bulky substituents (e.g., dimethylphenyl in ) reduce DNA intercalation efficiency due to steric hindrance, as seen in copper-glycinate complexes .

DNA Interaction Modes: Glycinate vs. Acetylacetonate (acac) Ligands

Evidence from copper complex studies highlights critical differences between glycinate and acac ligands in DNA binding:

| Ligand Type | DNA Binding Mode | Base-Pair Flipping | Intercalation Preference | Reference |

|---|---|---|---|---|

| Glycinate | Minor groove binding | None observed | Terminal base pairs | [4] |

| Acac | Intercalation or major groove | Observed in 4/9 systems | Central base pairs | [4] |

- Glycinate Systems: Favor minor groove binding without disrupting Watson-Crick base pairing, making them suitable for targeted DNA interactions .

Research Findings and Implications

Substituent-Driven Applications: Hydroxyl-rich derivatives like Methyl (2,5-dihydroxybenzoyl)glycinate may excel in DNA minor groove targeting, while sulfonyl/cyano variants are optimal for API intermediates .

Ligand-Specific DNA Interactions: Glycinate’s preference for minor groove binding contrasts with acac’s intercalation, guiding therapeutic design .

Synthetic Flexibility : Methyl glycinate serves as a versatile precursor for diverse heterocycles, with efficiency dependent on substituent electronic and steric profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.